1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene
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Overview
Description
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with chlorine, nitro, and sulfanyl groups
Preparation Methods
The synthesis of 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene to introduce the propan-2-yl group.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Chlorination: Finally, the chlorination of the benzene ring completes the synthesis.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and chlorine groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and chlorine makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro and chlorine groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets . The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dinitrobenzene: Lacks the sulfanyl group and has different reactivity and applications.
2,4-Dinitrochlorobenzene: Similar structure but without the propan-2-yl group, leading to distinct chemical properties.
4-Chloro-1,3-dinitrobenzene: Another related compound with variations in the position of substituents.
Properties
CAS No. |
61101-47-1 |
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Molecular Formula |
C9H9ClN2O4S |
Molecular Weight |
276.70 g/mol |
IUPAC Name |
1-chloro-2,4-dinitro-5-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H9ClN2O4S/c1-5(2)17-9-3-6(10)7(11(13)14)4-8(9)12(15)16/h3-5H,1-2H3 |
InChI Key |
DWSHGEANSXHIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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